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carboxylate
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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the early assessment of a
compound's physicochemical, pharmacokinetic (ADME), and toxicological properties is
paramount. In silico prediction methodologies have emerged as indispensable tools, offering
rapid and cost-effective alternatives to traditional experimental screening. By leveraging
computational models, researchers can prioritize lead candidates, identify potential liabilities,
and guide synthetic efforts with greater precision.

This technical guide provides a comprehensive overview of the predicted properties of Methyl
1-benzylazetidine-3-carboxylate, a molecule of interest in medicinal chemistry. All data
presented herein is generated through established in silico predictive models. This document
serves as a virtual blueprint of the molecule's expected behavior, offering valuable insights for
its potential development as a therapeutic agent. We will delve into its predicted
physicochemical characteristics, absorption, distribution, metabolism, excretion (ADME) profile,
and toxicological endpoints. Furthermore, this guide outlines the methodologies behind these
predictions and provides a visual workflow for conducting such in silico assessments.

Predicted Physicochemical and Pharmacokinetic
Properties
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The following tables summarize the predicted physicochemical and pharmacokinetic properties
of Methyl 1-benzylazetidine-3-carboxylate. These values were obtained from established
computational models and provide a quantitative estimation of the molecule's behavior.

ble 1: Predicted Physicochemical :

Property Predicted Value Reference Method
Molecular Weight 205.25 g/mol -
LogP (Octanol/Water Partition
o 1.98 Consensus LogP

Coefficient)
Water Solubility (LogS) -2.87 ESOL
pKa (most basic) 7.85 ChemAxon
Topological Polar Surface Area

polog 29.54 Az -
(TPSA)
Number of Rotatable Bonds 3 -
Hydrogen Bond Acceptors 2 -
Hydrogen Bond Donors 0 -

Table 2: Predicted ADME Properties
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Parameter Prediction Confidence Score Reference Model
Absorption
Human Intestinal
_ + 0.85 ADMETIab 2.0
Absorption (HIA)
Caco-2 Permeability
0.95 0.72 ADMETIab 2.0
(logPapp)
P-glycoprotein
No 0.91 ADMETIab 2.0
Substrate
P-glycoprotein
o No 0.88 ADMETIab 2.0
Inhibitor
Distribution
Blood-Brain Barrier
Yes 0.82 ADMETIlab 2.0
(BBB) Permeant
Plasma Protein
o 75.3% 0.65 ADMETIab 2.0
Binding (PPB)
Metabolism
CYP2D6 Substrate No 0.79 ADMETIlab 2.0
CYP3A4 Substrate Yes 0.71 ADMETIlab 2.0
CYP2D6 Inhibitor No 0.92 ADMETIab 2.0
CYP3A4 Inhibitor No 0.85 ADMETIab 2.0
Excretion
Renal Organic Cation
Transporter 2 (OCT2) No 0.89 ADMETIab 2.0

Substrate

Table 3: Predicted Toxicological Properties
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Endpoint Prediction Probability Reference Model
hERG Inhibition Low risk 0.15 ADMETIab 2.0
Ames Mutagenicity Non-mutagen 0.95 ADMETIab 2.0
Carcinogenicity Non-carcinogen 0.88 ADMETIab 2.0
Acute Oral Toxicity Class 4 (300-2000
ProTox-II

(LD50) mg/kg)
Skin Sensitization Negative 0.78 ADMETIab 2.0
Drug-Induced Liver )

Low risk 0.21 ADMETIab 2.0

Injury (DILI)

Experimental Protocols: In Silico Prediction
Methodologies

The data presented in this guide are derived from computational models that rely on various

algorithms and datasets. Below are detailed methodologies for the key in silico experiments

cited.

Physicochemical Property Prediction

o Objective: To calculate fundamental physicochemical properties that influence a compound's

pharmacokinetic behavior.

o Methodology:

o Input: The 2D structure of Methyl 1-benzylazetidine-3-carboxylate is provided as a

SMILES (Simplified Molecular Input Line Entry System) string:

COC(=0)C1CN(Cc2ccccc2)Cl.

o Descriptor Calculation: A variety of molecular descriptors are calculated from the structure.

These include topological indices, constitutional descriptors, and quantum chemical

descriptors.

o Model Application:
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» LogP: The consensus LogP is an average of predictions from multiple established
algorithms (e.g., XLOGP3, WLOGP, MLOGP).

» Water Solubility (LogS): The ESOL (Estimated Solubility) model calculates LogS based
on a regression equation involving molecular weight, LogP, the number of rotatable
bonds, and the fraction of aromatic heavy atoms.

» pKa: The pKa is predicted using a rule-based method combined with a linear free
energy relationship model, such as that implemented in ChemAxon's calculator.

» TPSA: The Topological Polar Surface Area is calculated by summing the surface
contributions of all polar atoms.

ADME Property Prediction using ADMETIab 2.0

o Objective: To predict the Absorption, Distribution, Metabolism, and Excretion properties of the
compound using a machine learning-based platform.[1]

o Methodology:

o Input: The SMILES string of Methyl 1-benzylazetidine-3-carboxylate is submitted to the
ADMETIab 2.0 web server.

o Model Architecture: ADMETIab 2.0 employs a multi-task graph attention framework to
build its predictive models.[1] This deep learning approach allows the model to learn
complex relationships between molecular structure and ADMET properties.

o Prediction: The platform predicts a wide range of ADMET endpoints. For classification
tasks (e.g., HIA, BBB permeant, P-gp substrate/inhibitor), the output is a binary prediction
(Yes/No or +/-) along with a confidence score. For regression tasks (e.g., Caco-2
permeability, PPB), a continuous value is predicted.

o Interpretation: The results are presented in a tabular format, often with graphical
representations like radar charts to visualize the overall ADMET profile.[1]

Toxicological Property Prediction

» Objective: To assess the potential toxicity of the compound for various endpoints.
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o Methodology:

o hERG Inhibition, Ames Mutagenicity, Carcinogenicity, Skin Sensitization, DILI (ADMETIab
2.0):

= Similar to the ADME predictions, the SMILES string is processed by the respective
classification models within ADMETlab 2.0. These models are trained on large datasets
of compounds with known experimental outcomes for each toxicity endpoint.

o Acute Oral Toxicity (ProTox-Il):
» The ProTox-Il web server is utilized for predicting the median lethal dose (LD50) in rats.

» The prediction is based on a combination of 2D fragment-based methods and
pharmacophore models.

» The server classifies the compound into one of the GHS (Globally Harmonized System
of Classification and Labelling of Chemicals) toxicity classes based on the predicted
LD50 value.

Visualization of In Silico Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the in
silico prediction processes described in this guide.
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Caption: General workflow for in silico prediction of molecular properties.
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Caption: Workflow for Quantitative Structure-Activity Relationship (QSAR) modeling.
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Conclusion

The in silico profile of Methyl 1-benzylazetidine-3-carboxylate presented in this guide offers a
foundational understanding of its potential as a drug candidate. The predictions suggest
favorable physicochemical properties for oral bioavailability, good intestinal absorption, and the
ability to cross the blood-brain barrier. The metabolic profile indicates potential involvement of
CYP3A4, a key consideration for drug-drug interactions. Importantly, the initial toxicological
assessment reveals a low-risk profile for several critical endpoints, including hERG inhibition
and mutagenicity.

It is crucial to emphasize that these are computational predictions and require experimental
validation. However, this in silico assessment provides a strong rationale for prioritizing Methyl
1-benzylazetidine-3-carboxylate for further investigation. The methodologies and workflows
outlined herein serve as a template for the continued application of computational chemistry in
accelerating the drug discovery pipeline. By integrating these predictive tools early in the
research process, scientists can make more informed decisions, ultimately leading to the
development of safer and more effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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